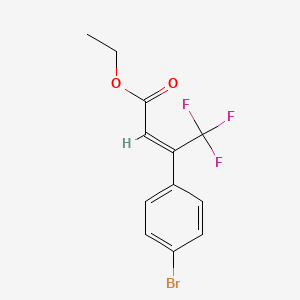

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate, also known as ethyl 4,4,4-trifluoro-3-(4-bromophenyl)but-2-enoate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl (E)-4,4,4-trifluorobut-2-enoate has been utilized in regio- and stereospecific cycloaddition reactions with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines. This process is notable for its excellent yields and the creation of substituted trifluoromethylpyrrolidines, highlighting the compound's utility in constructing complex molecular architectures (Bonnet-Delpon et al., 2010). Similarly, the compound serves as a precursor in the synthesis of 4-[4'-bis(2"-chloroethyl)aminophenyl]-3-(difluoromethyl)butanoic acid, emphasizing its role in generating compounds with potential biological activity (Coe et al., 1997).

Cyclization and Heterocycle Formation

An intramolecular cyclization approach of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives has been reported to efficiently synthesize substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This process demonstrates the compound's applicability in heterocycle synthesis, offering quantitative yields of complex molecular structures (Darehkordi et al., 2018).

Chemoselectivity and Synthesis Optimization

Research has also focused on the chemoselectivity of reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines. This work has contributed to the chemoselective synthesis of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which could be further cyclized to obtain quinolinones, showcasing the compound's versatility in organic synthesis (Berbasov et al., 2003).

Molecular Interaction Studies

In addition, the crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, has been examined to understand the role of non-conventional N⋯π and O⋯π interactions over direct hydrogen bonding. These findings shed light on the subtle intermolecular forces that influence the structural organization of chemical entities in the solid state (Zhang et al., 2011).

Mechanism of Action

Target of Action

Many chemical compounds, including some phenyl and trifluoro compounds, are known to interact with various enzymes or receptors in the body, altering their function. The specific targets of “Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate” would depend on its chemical structure and properties .

Mode of Action

The compound might bind to its target(s) and modulate their activity, leading to changes in downstream cellular processes. This could involve inhibiting or enhancing the function of the target .

Biochemical Pathways

The interaction of “Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate” with its targets could affect various biochemical pathways, leading to changes in cellular function and potentially contributing to its overall effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate” would influence its bioavailability and overall effects in the body. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how quickly it is excreted would all play a role .

Result of Action

The molecular and cellular effects of “Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate” would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate" .

properties

IUPAC Name |

ethyl (Z)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBGGDBGUKPIEX-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C1=CC=C(C=C1)Br)\C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)

![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)